2,3-Dimethylbenzenethiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

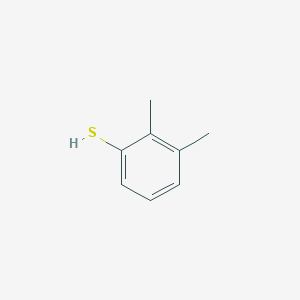

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-6-4-3-5-8(9)7(6)2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKJATAIMQKTPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066417 | |

| Record name | Benzenethiol, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18800-51-6 | |

| Record name | 2,3-Dimethylbenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18800-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Xylenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018800516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenethiol, 2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenethiol, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylbenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-XYLENETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W14R28GZJ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Compound Identification and Physicochemical Properties

An In-depth Technical Guide to 2,3-Dimethylbenzenethiol (CAS 18800-51-6)

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 18800-51-6), a key aromatic thiol derivative. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's physicochemical properties, spectroscopic signature, synthesis, chemical reactivity, and applications. Particular emphasis is placed on its role as a versatile nucleophilic building block in organic synthesis and its relevance as a pharmaceutical impurity. All protocols and data are presented with the intent of ensuring scientific integrity and practical applicability in a laboratory setting.

This compound, also known as 2,3-dimethylthiophenol or 2,3-xylenethiol, is an organosulfur compound characterized by a benzene ring substituted with two adjacent methyl groups and a thiol functional group.[1][2] Its structure is foundational to its chemical behavior, particularly the nucleophilicity of the sulfur atom.

Caption: Chemical Structure and Identifiers of this compound.

The core physical and chemical properties are summarized below, providing essential data for experimental design and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 18800-51-6 | [1][3][4][5] |

| Molecular Formula | C₈H₁₀S | [2][3][4] |

| Molecular Weight | 138.23 g/mol | [2][4] |

| Synonyms | 2,3-Dimethylthiophenol, 2,3-Xylenethiol, Benzenethiol, 2,3-dimethyl- | [1][2][3][6] |

| Appearance | Light yellow to brown solid or oily substance | [4][7] |

| Melting Point | 22-23 °C | [1] |

| Boiling Point | 93.5 °C at 8 Torr | [1] |

| Density | ~1.034 g/mL | [8] |

| pKa | 6.92 ± 0.48 (Predicted) | [3][7] |

| Storage | 2-8°C, stored under an inert atmosphere (e.g., nitrogen) | [7][8] |

Spectroscopic Profile for Structural Verification

Accurate structural confirmation is paramount in synthesis and quality control. The following sections outline the expected spectroscopic data for this compound based on its chemical structure and established principles of spectroscopic analysis.[9][10][11]

-

¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for each type of proton. The two methyl groups (CH₃) should appear as singlets in the aliphatic region (~2.0-2.5 ppm). The aromatic protons will reside in the downfield region (~7.0-7.5 ppm), with their splitting patterns determined by their coupling with adjacent protons. The thiol proton (-SH) typically appears as a broad singlet with a chemical shift that can vary depending on concentration and solvent; it will readily exchange with D₂O.

-

¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum should display eight unique carbon signals, corresponding to the eight carbon atoms in the molecule. This includes two signals in the aliphatic region for the methyl carbons and six distinct signals in the aromatic region for the benzene ring carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.[12] Key expected absorptions include C-H stretching from the aromatic ring and methyl groups, C=C stretching vibrations characteristic of the benzene ring (around 1600 cm⁻¹), and a weak but distinct S-H stretching band for the thiol group, typically found around 2550 cm⁻¹.[13]

-

Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak (M⁺) for this compound would be observed at an m/z (mass-to-charge ratio) of approximately 138, corresponding to its molecular weight.[14]

Synthesis Protocol: A Field-Proven Methodology

The synthesis of this compound can be reliably achieved through the reduction of its corresponding disulfide, bis(2,3-dimethylphenyl) disulfide. The following protocol is adapted from established procedures and provides a high-yield pathway to the target compound.[4]

Causality in Experimental Design: The choice of sodium borohydride (NaBH₄) serves as a mild yet effective reducing agent for the disulfide bond. The reaction is conducted under a nitrogen atmosphere to prevent the highly susceptible thiol product from oxidizing back to the disulfide. The biphasic workup with ethyl acetate and acidified water ensures the protonation of the thiolate intermediate and its efficient extraction into the organic phase, separating it from inorganic salts.

Caption: Workflow for the Synthesis of this compound.

Step-by-Step Experimental Protocol:

-

Setup: To a three-necked flask equipped with a reflux condenser and a nitrogen inlet, add bis(2,3-dimethylphenyl)disulfide (0.49 mol).

-

Dissolution: Add 500 mL of acetonitrile and 50 mL of water to the flask.

-

Heating: Under a steady flow of nitrogen, heat the mixture to reflux (approximately 80-82 °C) with stirring.

-

Reduction: In a separate vessel, dissolve sodium borohydride (NaBH₄, 0.19 mol) in an aqueous solution of sodium hydroxide (52 g of 45% NaOH).

-

Addition: Add the NaBH₄ solution dropwise to the refluxing reaction mixture over a period of about 1 hour.

-

Reaction: After the addition is complete, continue to reflux the mixture for an additional 2 hours to ensure the reaction goes to completion.

-

Solvent Removal: After cooling, remove the acetonitrile via distillation. Simultaneously, add 200 mL of water to the flask.

-

Extraction: Cool the mixture to 60°C and add 400 mL of ethyl acetate. Adjust the pH of the aqueous layer to 1.5 using concentrated hydrochloric acid.

-

Isolation: Transfer the mixture to a separatory funnel and separate the organic phase.

-

Purification: Concentrate the ethyl acetate phase under reduced pressure to yield 2,3-dimethylthiophenol as an oily substance. This procedure has been reported to achieve a yield of 92% with a purity of 99.1%.[4]

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound is dominated by the nucleophilic character of its thiol group. In a basic environment, the thiol proton is abstracted to form the more potent thiolate anion (RS⁻), which is a soft nucleophile.[15][16]

This high reactivity makes it an excellent partner for reactions with a wide range of soft electrophiles, such as alkyl halides and α,β-unsaturated carbonyl compounds, through mechanisms like S-alkylation and Michael additions.[15][17] This reactivity is fundamental to its use as a molecular building block for introducing the 2,3-dimethylthiophenyl moiety into more complex molecules.

Caption: General Reactivity Pathway of this compound.

A significant application within the pharmaceutical industry is its role as a known impurity and potential starting material related to the synthesis of the antidepressant drug Vortioxetine. It is specifically identified as "Vortioxetine Impurity 48". For drug development professionals, having access to a well-characterized standard of this impurity is critical for analytical method development, validation, and routine quality control of the active pharmaceutical ingredient (API).

Safety, Handling, and Storage

Working with this compound requires adherence to standard laboratory safety protocols, primarily due to its potential for irritation and its strong, unpleasant odor (stench).[18][19]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical safety goggles, nitrile gloves, and a lab coat.[18][20]

-

Engineering Controls: All handling of this compound should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[18][20] Eyewash stations and safety showers must be readily accessible.[20]

-

Handling: Avoid contact with skin and eyes.[19] Do not ingest. Wash hands thoroughly after handling. Keep the compound away from heat, sparks, and open flames as it may be combustible.[19][20]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these can lead to vigorous and potentially hazardous reactions.[20][21]

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[19][20]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing.[19][20]

-

Ingestion: Do not induce vomiting. Clean mouth with water and seek immediate medical attention.[20]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[19][20] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[7][8]

References

- CAS, a division of the American Chemical Society. (n.d.). This compound. CAS Common Chemistry.

- SIELC Technologies. (2018, May 16). Benzenethiol, 2,3-dimethyl-.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Angene Chemical. (2024, September 6). Safety Data Sheet.

- Google Patents. (n.d.). CN107162944A - The preparation method of 2,3 dimethyl benzene methyl sulfides.

- PubChem. (n.d.). 2,4-Dimethylbenzenethiol.

- University of Calgary. (n.d.). Chem 351 F14 Final : Spectroscopy.

- Google Patents. (n.d.). EP2981520B1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.

- Tysoe Group. (n.d.). Infrared and NMR Spectroscopic Studies of n-Alkanethiols Chemically Grafted on Dimethylzinc-Modified Silica Surfaces.

- PubMed Central. (n.d.). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR.

- Quick Company. (n.d.). A Process For Preparing 2,4 Dimethylthiophenol.

- PharmaCompass.com. (n.d.). 2,4-Dimethylbenzenethiol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- PubMed. (2015, November 11). Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation.

- YouTube. (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6.

- Organic Syntheses. (n.d.). 2,3-dimethyl-1,3-butadiene.

- Journal of Chemical and Pharmaceutical Research. (n.d.). A simple and efficient route for synthesis of 2-alkylbenzothiazoles.

- PubMed Central. (n.d.). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION.

- University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook.

- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- ResearchGate. (2025, August 7). Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation | Request PDF.

- Nature. (2021, September 20). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Benzenethiol, 2,3-dimethyl- | SIELC Technologies [sielc.com]

- 3. Page loading... [guidechem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 18800-51-6 [chemicalbook.com]

- 6. This compound - CAS:18800-51-6 - Sunway Pharm Ltd [3wpharm.com]

- 7. This compound CAS#: 18800-51-6 [m.chemicalbook.com]

- 8. This compound CAS#: 18800-51-6 [chemicalbook.com]

- 9. Chem 351 F14 Final : Spectroscopy [chem.ucalgary.ca]

- 10. youtube.com [youtube.com]

- 11. structureworkbook.nd.edu [structureworkbook.nd.edu]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. surface.chem.uwm.edu [surface.chem.uwm.edu]

- 14. 2,4-Dimethylbenzenethiol | C8H10S | CID 83617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. fishersci.no [fishersci.no]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,3-Dimethylbenzenethiol: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2,3-dimethylbenzenethiol (CAS No: 18800-51-6), a substituted aromatic thiol of significant interest in synthetic and medicinal chemistry. The document details its molecular formula, C8H10S, and elucidates its chemical and physical properties.[1] Key synthetic methodologies, including the reduction of bis(2,3-dimethylphenyl) disulfide and the diazotization of 2,3-dimethylaniline, are presented with a focus on the underlying reaction mechanisms. Furthermore, this guide explores the characteristic spectroscopic signatures of this compound, its reactivity profile with an emphasis on nucleophilic aromatic substitution, and its pivotal role as a precursor in the synthesis of high-value compounds such as the antidepressant vortioxetine.[2] Best practices for safe handling, storage, and purification are also outlined to support researchers and drug development professionals in their work with this versatile molecule.

Introduction: Unveiling this compound

This compound, also known as 2,3-dimethylthiophenol or 2,3-xylenethiol, is an organosulfur compound featuring a thiol functional group attached to a 2,3-dimethyl substituted benzene ring.[3] Its molecular structure imparts a unique combination of nucleophilicity and aromatic character, making it a valuable building block in organic synthesis. The presence of the thiol group, in particular, allows for a diverse range of chemical transformations, positioning this compound as a key intermediate in the development of pharmaceuticals and other complex organic molecules. This guide aims to provide a detailed technical resource for researchers, scientists, and drug development professionals, offering insights into its synthesis, properties, and applications.

Molecular and Physical Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective use in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C8H10S | [1] |

| Molecular Weight | 138.23 g/mol | [2] |

| CAS Number | 18800-51-6 | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Distinct, strong aromatic (typical of thiols) | [3] |

| Boiling Point | Not explicitly available for 2,3-isomer. Isomers have boiling points around 207-208 °C. | |

| Density | Not explicitly available for 2,3-isomer. Isomers have densities around 1.02-1.04 g/mL. | |

| Solubility | Soluble in organic solvents; limited solubility in water. | [3] |

| pKa | Estimated around 6.92 | [1] |

Synthesis of this compound: Key Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

From 2,3-Dimethylaniline via Diazotization

A robust method for the synthesis of aryl thiols involves the diazotization of the corresponding aniline. This multi-step process leverages the conversion of the amino group into a diazonium salt, which is a versatile intermediate.

Reaction Scheme:

Figure 1: Synthesis of this compound via Diazotization.

Experimental Protocol:

-

Diazotization: 2,3-Dimethylaniline is dissolved in an aqueous acidic solution (typically HCl or H2SO4) and cooled to 0-5 °C in an ice bath.[4] A solution of sodium nitrite (NaNO2) in water is then added dropwise while maintaining the low temperature to form the 2,3-dimethyldiazonium salt.[4][5] The presence of the diazonium salt can be confirmed by a positive starch-iodide paper test.

-

Thiolation: The cold diazonium salt solution is then slowly added to a solution of a sulfur nucleophile. A common and effective reagent for this step is potassium ethyl xanthate (KEtX).[5] This reaction leads to the formation of an aryl xanthate intermediate.

-

Hydrolysis: The resulting xanthate is hydrolyzed, typically by heating with a strong base such as sodium hydroxide, to cleave the xanthate group and yield the thiophenolate anion.

-

Acidification: The reaction mixture is cooled and then acidified with a mineral acid (e.g., HCl). This protonates the thiophenolate, causing the this compound to separate, often as an oil, which can then be extracted with an organic solvent.

Causality and Insights: The low temperature during diazotization is critical to prevent the highly unstable diazonium salt from decomposing. The choice of the sulfur nucleophile in the second step is key; xanthates are often preferred due to their stability and the relative ease of the subsequent hydrolysis step.

Reduction of Bis(2,3-dimethylphenyl) Disulfide

Another common route to thiols is the reduction of the corresponding disulfide. This method is particularly useful if the disulfide is readily available or easily synthesized.

Reaction Scheme:

Figure 2: Synthesis of this compound via Disulfide Reduction.

Experimental Protocol:

-

Dissolution: Bis(2,3-dimethylphenyl) disulfide is dissolved in a suitable solvent, such as ethanol or tetrahydrofuran (THF).

-

Reduction: A reducing agent is added to the solution. Common choices include sodium borohydride (NaBH4) or dithiothreitol (DTT).[6] The reaction is typically stirred at room temperature until the disulfide is fully consumed, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is carefully quenched, often with an acidic solution to neutralize any excess reducing agent and to protonate the resulting thiolate.

-

Isolation: The product is then extracted into an organic solvent, washed, dried, and the solvent is removed under reduced pressure to yield the crude thiol.

Causality and Insights: The choice of reducing agent can influence the reaction conditions and work-up procedure. Sodium borohydride is a cost-effective and powerful reducing agent, while DTT is a milder option often used in biochemical applications due to its water solubility and low redox potential.[6]

The Newman-Kwart Rearrangement: An Alternative Pathway

For cases where the corresponding 2,3-dimethylphenol is a more accessible starting material, the Newman-Kwart rearrangement offers a powerful, albeit high-temperature, method for its conversion to the thiophenol.[7][8]

Reaction Scheme:

Figure 3: General Pathway of the Newman-Kwart Rearrangement.

This intramolecular rearrangement involves the migration of the aryl group from the oxygen of an O-aryl thiocarbamate to the sulfur atom, forming the thermodynamically more stable S-aryl thiocarbamate.[7][8] Subsequent hydrolysis of the S-aryl thiocarbamate yields the desired thiophenol.[8] While requiring high temperatures, recent advances have explored photocatalytic methods to achieve this transformation under milder conditions.[9]

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected characteristic signals.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the thiol proton.

-

Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the aromatic region (typically δ 7.0-7.5 ppm). Due to their different chemical environments, they will likely exhibit complex splitting patterns (doublets and triplets) based on their ortho and meta coupling constants.[2][10]

-

Methyl Protons (-CH₃): Two singlets are expected for the two non-equivalent methyl groups, likely in the region of δ 2.1-2.4 ppm.[10]

-

Thiol Proton (-SH): A singlet for the thiol proton is expected, typically in the range of δ 3.0-4.0 ppm. The chemical shift of this proton can be variable and is influenced by concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 110-140 ppm). The carbons directly attached to the methyl groups and the thiol group will have characteristic chemical shifts.[10][11]

-

Methyl Carbons (-CH₃): Two signals in the aliphatic region (typically δ 15-25 ppm) are anticipated for the two methyl carbons.[10]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

S-H Stretch: A weak to medium, sharp absorption band around 2550-2600 cm⁻¹ is characteristic of the thiol S-H stretch.[12]

-

Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) are indicative of the aromatic C-H stretching vibrations.[13]

-

C=C Stretch (Aromatic): Medium to weak absorption bands in the region of 1450-1600 cm⁻¹ correspond to the C=C stretching vibrations within the benzene ring.[13]

-

C-H Bending: Out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) can provide information about the substitution pattern of the aromatic ring.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 138, corresponding to the molecular weight of C8H10S. Aromatic thiols typically show a stable molecular ion.[14]

-

Fragmentation: Common fragmentation patterns for aromatic thiols include the loss of a hydrogen atom to form an [M-1]⁺ ion, and the loss of the SH group to give an [M-33]⁺ ion. Cleavage of the methyl groups can also be observed.[15]

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is largely dictated by the nucleophilic character of the thiol group and the chemistry of the substituted benzene ring.

Nucleophilic Aromatic Substitution

A key application of this compound is its use as a nucleophile in SₙAr reactions.[8][9][16] In these reactions, the thiolate anion, formed by deprotonation of the thiol with a base, attacks an electron-deficient aromatic ring, displacing a leaving group (typically a halide).[9][16]

This reactivity is central to its role in the synthesis of the multimodal antidepressant vortioxetine . Although many published routes utilize the 2,4-isomer, the underlying principle of coupling the dimethylbenzenethiol with a suitably activated phenylpiperazine precursor is a cornerstone of the synthesis.

Conceptual Reaction Scheme in Vortioxetine Synthesis:

Figure 4: Conceptual Role of this compound in Synthesizing Vortioxetine Analogs.

Purification and Handling

Purification

High-purity this compound is often required for applications in drug development and fine chemical synthesis.

-

Vacuum Distillation: Due to the relatively high boiling point of dimethylbenzenethiols, vacuum distillation is the preferred method for purification.[17] Distillation under reduced pressure lowers the boiling point, minimizing the risk of thermal decomposition.[17][18]

-

Column Chromatography: For smaller scales or for the removal of non-volatile impurities, column chromatography can be employed. Care must be taken to prevent oxidation on the stationary phase. Using deoxygenated solvents and potentially acidic alumina instead of silica gel can mitigate this issue.[19]

Safe Handling and Storage

As with all thiols, appropriate safety measures are paramount.

-

Ventilation: All work with this compound should be conducted in a well-ventilated fume hood to avoid inhalation of its strong and unpleasant odor.[20]

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, lab coat, and chemical-resistant gloves, should be worn at all times.[21]

-

Odor Control: The potent stench of thiols is a primary handling challenge. It is advisable to have a bleach solution (sodium hypochlorite) readily available to quench any spills and to decontaminate glassware.[3][20] Exhaust from reactions or rotary evaporators should be passed through a bleach trap.[20]

-

Storage: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from oxidizing agents and sources of ignition.[21]

Conclusion

This compound is a valuable and versatile chemical intermediate with the molecular formula C8H10S. Its synthesis via established routes such as diazotization of the corresponding aniline or reduction of its disulfide provides reliable access to this compound. Its unique reactivity, particularly as a nucleophile in SₙAr reactions, has cemented its importance in the synthesis of complex molecules, most notably as a precursor to pharmaceuticals like vortioxetine. A thorough understanding of its spectroscopic properties is essential for reaction monitoring and quality control. Adherence to strict safety protocols for handling and purification is crucial for its safe and effective use in a research and development setting. This guide provides the foundational technical knowledge required for professionals to confidently and safely incorporate this compound into their synthetic endeavors.

References

- Organic Chemistry Portal. Newman-Kwart Rearrangement.

- Wikipedia. Newman–Kwart rearrangement.

- Lloyd-Jones, G. C., et al. (2007).

- SIELC Technologies. (2018). Benzenethiol, 2,3-dimethyl-.

- Perkowski, A. J., Cruz, C. L., & Nicewicz, D. A. (2015). Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis. Journal of the American Chemical Society, 137(50), 15684–15687.

- Chemistry Steps. Nucleophilic Aromatic Substitution.

- University of Rochester, Department of Chemistry. Reagents & Solvents: How to Work with Thiols.

- ProQuest. (2018). Synthesis and Modification of New Derivatives from Thiophenol. Journal of Physics: Conference Series, 1003, 012061.

- Flores-Figueroa, A., et al. (2012). Synthesis of 2,4-Disubstituted Thiophenols and Solid State Structures of Thiocarbamate Precursors. Journal of the Brazilian Chemical Society, 23(2), 395-402.

- New Jersey Department of Health. (2009). HAZARD SUMMARY: Benzenethiol.

- Moodle. NMR Spectroscopy of Benzene Derivatives.

- ResearchGate. FT-IR spectra of a thiophenol and b diphenyldisulfide.

- UCLA Department of Chemistry and Biochemistry. Standard Operating Procedures for Using Stench Chemicals.

- Wikipedia. Vacuum distillation.

- JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives.

- ResearchGate. Infrared and Electronic Spectral Data for the Thiophene-derived Compounds.

- SpectraBase. Thiophenol - Optional[FTIR] - Spectrum.

- Chemistry Stack Exchange. (2025). How to purify air-sensitive materials (thiols) using column chromatography?.

- PubMed. (1987). Purification of Thiols From Biological Samples. Methods in Enzymology, 143, 96-101.

- ACS Publications. (1977). Mass spectral fragmentation pattern of 2,2′‐bipyridyls. Part VIII. 2,2′‐Bipyridyl‐5‐carboxylic Acid and 2,2′‐bipyridyl‐5‐sulphonic acid. Journal of Heterocyclic Chemistry, 14(4), 545-549.

- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- Pearson. Explain the relative chemical shifts of the benzene ring protons in Figure 14.18.

- University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Zhang, X. (n.d.). FTIR Spectrum. University of Maryland.

- ScholarWorks @ UTRGV. (2021). Synthesis of alkylthio benzene derivatives via simultaneous diazotization and nucleophilic displacement.

- Universal Lab Blog. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak.

- Universal Lab Blog. (2024). How to Interpret FTIR Results: A Beginner's Guide.

- Reddit. (2013). How would you purify air-sensitive materials (thiols) using column chromatography?.

- Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring.

- University of Missouri–St. Louis. (2012). Diazonium Coupling Reaction of p-Nitrobenzenediazonium sulfate and N,N -Dimethylaniline: Synthesis of p-(4-nitrobenzeneazo).

- PubChem. 2,4-Dimethylbenzenethiol.

- SciELO. (2012). Synthesis of 2,4-Disubstituted Thiophenols and Solid State Structures of Thiocarbamate Precursors. Journal of the Brazilian Chemical Society, 23(2), 395-402.

- Bentham Science. (2024). Two-step Continuous-flow Synthesis of 1,2-dimethyl-3-methylsulfanylbenzene via Diazotization and Methanethiolation.

- ResearchGate. (2012). (PDF) Synthesis of 2,4-Disubstituted Thiophenols and Solid State Structures of Thiocarbamate Precursors.

- ICR Annual Report. (1996). Recent Developments in the Main Group Element Chemistry. ICR Annual Report, 3, 34-35.

- Scribd. Iupac Rules and Practice Sheet With Answers 1 PDF.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. faculty.washington.edu [faculty.washington.edu]

- 4. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Newman-Kwart Rearrangement [organic-chemistry.org]

- 8. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 9. Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 11. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 12. FTIR [terpconnect.umd.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]

- 17. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. reddit.com [reddit.com]

- 20. Reagents & Solvents [chem.rochester.edu]

- 21. nj.gov [nj.gov]

An In-depth Technical Guide to the Physical Properties of 2,3-Dimethylbenzenethiol

Foreword: Unveiling the Physicochemical Landscape of a Key Aromatic Thiol

Welcome to a comprehensive exploration of the physical properties of 2,3-Dimethylbenzenethiol (CAS No. 18800-51-6), a sulfur-containing aromatic compound of significant interest to researchers and professionals in drug development and chemical synthesis. This guide moves beyond a simple recitation of data, offering a critical evaluation of reported values, detailed experimental methodologies for their verification, and the underlying scientific principles that govern these characteristics. In the pursuit of scientific rigor, we will navigate the existing literature, highlighting areas of consensus and discrepancy to provide a clear and trustworthy resource.

Molecular Identity and Core Attributes

This compound, also known as 2,3-dimethylthiophenol, is a substituted aromatic thiol with the molecular formula C₈H₁₀S. Its structure, featuring a benzene ring substituted with two adjacent methyl groups and a thiol functional group, dictates its characteristic chemical reactivity and physical behavior.

A foundational understanding begins with its key molecular identifiers, summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 18800-51-6 | [1][2] |

| Molecular Formula | C₈H₁₀S | [1] |

| Molecular Weight | 138.23 g/mol | |

| Canonical SMILES | CC1=C(C(=CC=C1)S)C | [1] |

| InChI Key | NDKJATAIMQKTPM-UHFFFAOYSA-N | [1] |

A Critical Examination of Macroscopic Physical Properties

The macroscopic physical properties of a compound, such as its melting point, boiling point, and density, are critical for its practical application in experimental and industrial settings. For this compound, the available literature presents some variation in these values, underscoring the importance of experimental verification.

Tabulated Physical Property Data

The following table consolidates the reported physical properties for this compound, with a clear distinction between experimental and estimated values where possible.

| Physical Property | Reported Value(s) | Notes | Source(s) |

| Melting Point | 22-23 °C | Experimental | |

| -30 °C | Estimated | [3] | |

| Boiling Point | 93.5 °C @ 8 Torr | Experimental | |

| 213.67 °C | Estimated | [3] | |

| 217.1 °C @ 760 mmHg | Not specified | ||

| Density | 1.0 ± 0.1 g/cm³ | Not specified | [4] |

| 1.0340 g/cm³ | Estimated | [3] | |

| Refractive Index | 1.5466 | Estimated | [3] |

| Flash Point | 84.6 ± 16.7 °C | Not specified | [4] |

| pKa | 6.92 ± 0.48 | Predicted | [1] |

Note: The significant discrepancies, particularly in melting and boiling points, may arise from differences in experimental conditions, sample purity, or the use of predictive algorithms versus empirical measurement.

Causality Behind the Properties: A Deeper Dive

The physical state of this compound at ambient temperature is a direct consequence of the interplay of intermolecular forces. The aromatic ring contributes to van der Waals interactions, while the thiol group, though less polar than a hydroxyl group, allows for weak hydrogen bonding. The presence of two methyl groups influences the molecule's symmetry and packing efficiency in the solid state, thereby affecting its melting point. The boiling point is a measure of the energy required to overcome these intermolecular attractions in the liquid phase. The predicted pKa suggests that this compound is a weak acid, a characteristic feature of thiophenols.

Experimental Protocols for Property Determination

To ensure the scientific integrity of research and development, the independent verification of physical properties is paramount. The following section details robust, step-by-step methodologies for determining the key physical parameters of this compound.

Workflow for Physical Property Determination

The logical flow for characterizing a chemical substance's physical properties is outlined below. This workflow ensures a systematic and comprehensive analysis.

Caption: A generalized workflow for the systematic determination of the physical properties of a chemical compound.

Detailed Experimental Methodologies

The Thiele tube method is a convenient and microscale technique for accurate boiling point determination.

Principle: A liquid boils when its vapor pressure equals the surrounding atmospheric pressure. By heating a small sample and observing the temperature at which rapid bubble formation ceases upon cooling, the boiling point can be precisely determined.

Procedure:

-

Sample Preparation: Fill a small test tube (Durham tube) to approximately one-third with this compound.

-

Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the rubber band is above the oil level. Gently heat the side arm of the Thiele tube with a microburner.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a steady stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Justification of Method: The unique design of the Thiele tube facilitates uniform heating of the mineral oil bath through convection currents, ensuring an accurate temperature reading. The use of a capillary tube provides a clear and precise endpoint for the boiling point determination.

The pycnometer method offers a high degree of precision for measuring the density of liquids.

Principle: Density is defined as mass per unit volume. A pycnometer is a flask with a precisely known volume, allowing for the accurate determination of a liquid's density by measuring its mass.

Procedure:

-

Pycnometer Calibration: Clean and dry a pycnometer and determine its mass (m₁).

-

Water Mass: Fill the pycnometer with deionized water of a known temperature and measure the combined mass (m₂).

-

Sample Mass: Empty and dry the pycnometer, then fill it with this compound at the same temperature and measure the combined mass (m₃).

-

Calculation:

-

Mass of water = m₂ - m₁

-

Volume of pycnometer = (Mass of water) / (Density of water at the measurement temperature)

-

Mass of sample = m₃ - m₁

-

Density of sample = (Mass of sample) / (Volume of pycnometer)

-

Justification of Method: The use of a calibrated pycnometer minimizes errors in volume measurement, leading to a highly accurate density value. Temperature control is crucial as density is temperature-dependent.

A qualitative assessment of solubility in various solvents is essential for understanding the polarity and potential applications of a compound.

Principle: The principle of "like dissolves like" governs solubility. Polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.

Procedure:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, toluene, hexane).

-

Miscibility Test: In a small test tube, add approximately 1 mL of the solvent.

-

Sample Addition: Add this compound dropwise (for liquids) or in small portions (for solids) to the solvent, shaking well after each addition.

-

Observation: Observe whether the compound dissolves completely (miscible), forms a separate layer (immiscible), or is partially soluble. Record the observations.

Justification of Method: This systematic approach provides a comprehensive solubility profile, which is invaluable for selecting appropriate solvents for reactions, extractions, and purifications.

Spectroscopic and Physicochemical Characterization

While macroscopic physical properties are vital, a deeper understanding of a molecule's identity and purity comes from spectroscopic analysis. Due to the limited availability of publicly accessible, experimentally verified spectra for this compound, this section will focus on the expected spectral features based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the two methyl groups, and the thiol proton. The aromatic protons would likely appear as a complex multiplet in the range of 6.8-7.2 ppm. The two methyl groups would be visible as singlets around 2.1-2.4 ppm. The thiol proton (S-H) would appear as a singlet, with its chemical shift being variable depending on concentration and solvent, but typically in the range of 3-4 ppm.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. For this compound, eight distinct signals are expected: six for the aromatic carbons and two for the methyl carbons. The chemical shifts of the aromatic carbons would be in the range of 120-140 ppm, while the methyl carbons would appear at higher field, around 15-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

S-H Stretch: A weak absorption band around 2550-2600 cm⁻¹.

-

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ for the methyl groups.

-

Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region.

-

C-S Stretch: This absorption is often weak and can be difficult to assign definitively, typically appearing in the fingerprint region (below 1500 cm⁻¹).

The substitution pattern on the benzene ring can also influence the out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z of 138. Common fragmentation patterns for thiophenols include the loss of the thiol group (-SH) and cleavage of the methyl groups. It is important to note that in some GC-MS analyses, thiophenols can undergo oxidation to form disulfides at elevated temperatures in the instrument.[7]

Conclusion and Future Directions

This technical guide has provided a thorough overview of the physical properties of this compound, grounded in available literature and established experimental principles. The discrepancies in reported values for key parameters like melting and boiling points highlight the critical need for further experimental validation to establish a definitive and reliable dataset for this compound. The provided experimental protocols offer a robust framework for researchers to conduct such verifications. Furthermore, the acquisition and publication of high-resolution, experimentally-derived spectroscopic data (NMR, IR, and MS) would be an invaluable contribution to the scientific community, aiding in the unambiguous identification and characterization of this compound in various research and development applications.

References

- Quantification of Thiophenols at Nanogram-per-Liter Levels in Wine by UHPLC-MS/MS after Derivatization with N-Ethylmaleimide. PubMed. (2025-07-16).

- The Effect of Heat on the GC-MS Analysis of Thiols. (URL not provided)

- Electronic Supplementary Information for - The Royal Society of Chemistry. (URL not provided)

- This compound 18800-51-6 wiki - Guidechem. (URL not provided)

- Thiophenol(108-98-5) MS spectrum - ChemicalBook. (URL not provided)

- This compound | 18800-51-6 - ChemicalBook. (2025-07-16).

- This compound | CAS No- 18800-51-6 | Simson Pharma Limited. (URL not provided)

- Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis - YouTube. (2021-07-04).

- 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0275805) - NP-MRD. (URL not provided)

- Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (URL not provided)

- Supplementary Information - The Royal Society of Chemistry. (URL not provided)

- This compound CAS#: 18800-51-6 - ChemicalBook. (URL not provided)

- 2,4-Dimethylbenzenethiol | C8H10S | CID 83617 - PubChem. (URL not provided)

- 2,6-Dimethylbenzenethiol 95 118-72-9 - Sigma-Aldrich. (URL not provided)

- Interpreting the Spectra of Substituted Benzene Rings. (URL not provided)

- 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031370)

- INFRARED SPECTRA INVESTIGATION OF PARA-SUBSTITUTED BENZENE COMPOUNDS, - DTIC. (URL not provided)

- 18800-51-6|this compound|BLD Pharm. (URL not provided)

- 2,3-dimethylphenol(526-75-0) 13C NMR spectrum - ChemicalBook. (URL not provided)

- SPECTROCHIMICA ACTA PART A-MOLECULAR AND BIOMOLECULAR SPECTROSCOPY - ABCD Index. (URL not provided)

- 2,3-dimethylphenol(526-75-0) 1H NMR spectrum - ChemicalBook. (URL not provided)

- Spectrochimica Acta Part A-Molecular and Biomolecular Spectroscopy - OOIR. (URL not provided)

- Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016-05-01).

- Determining benzene ring subs tu on pa erns

- Subscribe to Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy - 1386-1425 - Elsevier. (URL not provided)

- This compound | CAS: 18800-51-6 | Chemical Product - finetech industry limited. (URL not provided)

- Table of Characteristic IR Absorptions. (URL not provided)

- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy - ResearchG

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (URL not provided)

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D

- NMR Solvent D

- Electronic Supplementary Information - The Royal Society of Chemistry. (URL not provided)

- 2,3-Butanediol, 2,3-dimethyl- - the NIST WebBook. (URL not provided)

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (URL not provided)

- Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Inform

- Palladium-Catalyzed Oxidative CH/CH Cross-Coupling of 1-Substituted 1,2,3-Triazoles with Furans and Thiophenes - The Royal Society of Chemistry. (URL not provided)

- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy - SciSpace. (URL not provided)

- EP2981520B1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)

- 18800-51-6 Cas No. | this compound - Apollo Scientific. (URL not provided)

- 2,5-Dimethylphenol(95-87-4) 13C NMR spectrum - ChemicalBook. (URL not provided)

- 2,4-Dimethylbenzenethiol 95 13616-82-5 - Sigma-Aldrich. (URL not provided)

- Synthesis of alkylthio benzene derivatives via simultaneous diazotization and nucleophilic displacement - ScholarWorks @ UTRGV. (2021-10-26).

- Two-step Continuous-flow Synthesis of 1,2-dimethyl-3-methylsulfanylbenzene via Diazotization and Methanethiolation - Bentham Science Publisher. (2024-01-26).

- Synthesis of Unsymmetrically Condensed Benzo- and Thienotriazologermoles - PMC - NIH. (URL not provided)

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | 18800-51-6 [chemicalbook.com]

- 3. This compound CAS#: 18800-51-6 [chemicalbook.com]

- 4. This compound | CAS: 18800-51-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. spectra-analysis.com [spectra-analysis.com]

- 7. tandfonline.com [tandfonline.com]

chemical properties of 2,3-Dimethylbenzenethiol

An In-depth Technical Guide to the Chemical Properties of 2,3-Dimethylbenzenethiol

This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and analytical characterization of this compound (CAS No. 18800-51-6). It is intended for researchers, scientists, and drug development professionals who utilize substituted thiophenols as intermediates and building blocks in complex chemical syntheses.

Introduction and Molecular Overview

This compound, also known as 2,3-dimethylthiophenol or o,m-dimethylthiophenol, is an organosulfur compound belonging to the thiophenol family.[1] Its structure consists of a benzene ring substituted with a thiol (-SH) group and two adjacent methyl (-CH₃) groups at positions 2 and 3. The molecular formula is C₈H₁₀S, and it has a molecular weight of approximately 138.23 g/mol .[1][2]

The presence of the electron-donating methyl groups ortho and meta to the thiol functionality significantly influences its electronic properties, steric hindrance, and reactivity compared to unsubstituted thiophenol or other xylenethiol isomers. These subtle yet critical differences are paramount in synthetic planning and mechanistic considerations. For instance, the methyl groups enhance the electron density of the aromatic ring and can sterically influence the approach of reagents to the sulfur atom.

Physicochemical Properties

A comprehensive understanding of a compound's physical properties is the foundation of its practical application in the laboratory. These parameters dictate choices for reaction conditions, purification methods, and storage.

| Property | Value | Source |

| CAS Number | 18800-51-6 | [2][3][4] |

| Molecular Formula | C₈H₁₀S | [1][2][5] |

| Molecular Weight | 138.23 g/mol | [1][2][5] |

| Appearance | Light yellow to brown solid | [3] |

| Boiling Point | 213.67°C (estimate) | [3] |

| Melting Point | -30°C (estimate) | [3] |

| Density | 1.0340 g/cm³ (estimate) | [3] |

| pKa | 6.92 ± 0.48 (Predicted) | [2][3] |

| Storage | 2-8°C, stored under nitrogen, sealed in dry, room temperature | [1][3][5] |

Note: Some physical properties are estimates provided by chemical suppliers and databases. Experimental verification is recommended for critical applications.

The predicted pKa of ~6.9 suggests that this compound is a weak acid, comparable to other thiophenols. This acidity is a key determinant of its reactivity, allowing for easy deprotonation with common bases to form the highly nucleophilic thiolate anion.

Synthesis Pathways

The synthesis of this compound can be approached from several common precursors. The choice of synthetic route often depends on the availability of starting materials, desired scale, and purity requirements. A common and reliable method involves the reduction of the corresponding sulfonyl chloride.

Reactions of the Thiol Group

-

Acidity and Thiolate Formation: The thiol proton is acidic and readily removed by bases to form the corresponding thiolate anion. This thiolate is a potent nucleophile, far more so than the neutral thiol. This step is foundational for most subsequent reactions at the sulfur center.

-

Oxidation to Disulfides: Thiols are susceptible to oxidation. Mild oxidizing agents like iodine (I₂) or hydrogen peroxide (H₂O₂) will couple two molecules of the thiol to form bis(2,3-dimethylphenyl) disulfide. This reaction is often reversible, which is a key aspect of sulfur chemistry in biological systems and materials science.

-

Alkylation and Acylation (S-alkylation/S-acylation): The thiolate anion readily participates in S_N2 reactions with alkyl halides or other electrophiles to form thioethers. This is one of the most common and synthetically useful transformations of thiols, crucial for building more complex molecular architectures.

Reactions of the Aromatic Ring

The thiol group is an ortho-, para-director for electrophilic aromatic substitution. However, the existing 2,3-dimethyl substitution pattern leaves positions 4, 5, and 6 available. The combined directing effects of the two electron-donating methyl groups and the thiol group will favor substitution at the C4 and C6 positions. The steric bulk of the ortho-methyl group may slightly disfavor substitution at C6, potentially leading to a preference for the C4 position.

Analytical Characterization Workflow

Confirming the identity and purity of this compound after synthesis or before use is non-negotiable. A multi-technique approach is required for unambiguous characterization.

Sources

2,3-Dimethylbenzenethiol synonyms and IUPAC name

An In-depth Technical Guide: 2,3-Dimethylbenzenethiol

Introduction

This compound, an aromatic thiol, is a significant chemical intermediate whose importance is most pronounced in the realm of pharmaceutical development and organic synthesis. As a member of the xylenethiol family, its specific substitution pattern imparts unique reactivity and properties that are of considerable interest to researchers and process chemists. This guide serves as a comprehensive technical resource, delving into the core chemical identity, synthesis, applications, and handling of this compound, with a particular focus on its role as a critical reference standard in the pharmaceutical industry. Its identification as a process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs) such as Vortioxetine underscores the necessity for a thorough understanding of its characteristics.[1]

Chemical Identity and Nomenclature

The unambiguous identification of a chemical compound is foundational to all scientific and regulatory endeavors. The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2] However, it is known by a variety of synonyms in commercial and academic literature.

Structure

The molecular structure consists of a benzene ring substituted with a thiol (-SH) group and two methyl (-CH3) groups at the 2 and 3 positions, respectively.

Caption: Chemical structure of this compound.

Synonyms and Identifiers

For ease of reference and literature searching, the various names and registry numbers associated with this compound are summarized below.

Table 1: Common Synonyms

| Synonym | Source Context |

|---|---|

| 2,3-Dimethylthiophenol | Common alternative name[3][4] |

| 2,3-Xylenethiol | Trivial name derived from xylene |

| Benzenethiol, 2,3-dimethyl- | Indexing name[1][2] |

| o,m-Dimethylthiophenol | Trivial name indicating substituent positions |

| Vortioxetine Impurity 48 | Pharmaceutical reference standard name[1] |

Table 2: Key Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 18800-51-6[1][2][5] |

| Molecular Formula | C₈H₁₀S[1][2][3] |

| Molecular Weight | 138.23 g/mol [2][3] |

| EC Number | 242-586-2 |

| InChI | InChI=1S/C8H10S/c1-6-4-3-5-8(9)7(6)2/h3-5,9H,1-2H3[1][2] |

| InChIKey | NDKJATAIMQKTPM-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | CC1=C(C(=CC=C1)S)C[1] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in reactions, its appropriate storage conditions, and the analytical methods for its characterization.

Table 3: Physicochemical Data

| Property | Value | Notes |

|---|---|---|

| Appearance | Light yellow to brown solid[5] | Can exist as a liquid above its melting point. |

| Odor | Strong, characteristic stench[6][7] | Typical of thiol compounds. |

| Melting Point | 22-23 °C[8] | Some sources provide a lower estimated value.[5] |

| Boiling Point | 132.2 °C @ 50 Torr (66.7 mbar)[8] | The boiling point is pressure-dependent. |

| Density | ~1.034 g/mL (estimate)[5] | |

| pKa | 6.92 ± 0.48 (Predicted)[1][5] | Indicates it is a weak acid. |

| Storage Temperature | 2-8°C, stored under nitrogen[5] | Recommended to prevent oxidation. |

Synthesis Pathway and Mechanistic Rationale

While multiple synthetic routes to aryl thiols exist, a robust and widely applicable method proceeds via the reduction of a corresponding sulfonyl chloride. This two-step approach is favored for its reliability and the ready availability of starting materials.

Proposed Synthesis Workflow

The synthesis begins with 2,3-dimethylaniline, which is converted to the diazonium salt and then to the sulfonyl chloride. The final step involves the reduction of the sulfonyl chloride to the desired thiol.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol and Rationale

Step 1: Synthesis of 2,3-Dimethylbenzenesulfonyl Chloride

-

Diazotization: 2,3-Dimethylaniline is dissolved in concentrated hydrochloric acid and cooled to 0-5°C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5°C.

-

Expertise & Experience: The low temperature is critical. Diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions if the temperature rises. The use of excess acid ensures complete diazotization and prevents the diazonium salt from coupling with unreacted aniline.

-

-

Sulfonylation (Sandmeyer-type Reaction): A solution of sulfur dioxide in acetic acid is prepared and saturated with copper(I) chloride. The cold diazonium salt solution from the previous step is added slowly to this mixture.

-

Expertise & Experience: This is a variation of the Sandmeyer reaction. Copper(I) acts as a catalyst to facilitate the decomposition of the diazonium salt and the introduction of the sulfonyl chloride group. The reaction generates nitrogen gas, so controlled addition and adequate ventilation are essential.

-

-

Work-up: After the addition is complete, the mixture is stirred and allowed to warm to room temperature. The product is then extracted with a suitable organic solvent (e.g., dichloromethane), washed, dried, and concentrated under reduced pressure to yield the crude sulfonyl chloride.

Step 2: Reduction to this compound

-

Reduction: The crude 2,3-dimethylbenzenesulfonyl chloride is dissolved in a solvent like ethanol or aqueous sulfuric acid. Zinc dust is added portion-wise with vigorous stirring. The reaction is often exothermic and may require cooling.

-

Expertise & Experience: Zinc metal in an acidic medium is a powerful and cost-effective reducing agent for converting sulfonyl chlorides to thiols. The reaction proceeds through the transfer of electrons from the zinc surface. The large surface area of zinc dust maximizes the reaction rate.

-

-

Work-up and Purification: Upon completion, the excess zinc is filtered off. The filtrate is extracted with an organic solvent. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed. The resulting crude thiol can be purified by vacuum distillation.

-

Trustworthiness: This protocol is self-validating. The progress of the reduction can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by analytical methods such as NMR and GC-MS, ensuring the material meets the required specifications for its intended use.

-

Applications in Drug Development and Synthesis

The primary driver for the synthesis and characterization of high-purity this compound is its role in the pharmaceutical industry.

-

Pharmaceutical Impurity Standard: It is identified as a process-related impurity in the synthesis of Vortioxetine, an antidepressant.[1] Regulatory bodies like the FDA and EMA require that all impurities in a drug substance be identified, quantified, and controlled within strict limits. Therefore, having an authenticated analytical standard of this compound is essential for developing and validating analytical methods (e.g., HPLC) to monitor the quality and consistency of the API.

-

Synthetic Building Block: Beyond its role as an impurity, the thiol group is a versatile functional group in organic synthesis. It can readily undergo:

-

S-Alkylation and S-Arylation: To form thioethers, which are present in various biologically active molecules.

-

Oxidation: To form disulfides or sulfonic acids.

-

Metal-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination can be adapted for C-S bond formation.

-

The use of related isomers, such as 2,5-dimethylbenzenethiol, in the synthesis of conductive polymers also suggests potential applications for this compound in materials science research.

Safety and Handling

As with all thiol-containing compounds, this compound must be handled with appropriate caution. The information below is a guideline based on data for closely related isomers and should be supplemented by consulting the specific Safety Data Sheet (SDS) provided by the supplier.

-

Toxicity and Irritation: Isomers are known to cause skin and serious eye irritation, and may cause respiratory irritation.[6][7][9]

-

Odor: The compound has a powerful and unpleasant stench, a characteristic feature of volatile thiols.[6][7] All manipulations should be conducted in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][10]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[7] Keep away from sources of ignition, as related compounds can be combustible.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6][7] Storing under an inert atmosphere of nitrogen or argon is recommended to prevent oxidation to the disulfide.[5]

References

- The Good Scents Company. 3,4-dimethyl thiophenol, 18800-53-8. [Link]

- PubChem - NIH. CID 141453243 | C16H20S2. [Link]

- Angene Chemical.

- GSRS. 2,3-XYLENETHIOL. [Link]

- PubChem. 2,4-Dimethylbenzenethiol | C8H10S | CID 83617. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. canbipharm.com [canbipharm.com]

- 4. This compound - CAS:18800-51-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. This compound CAS#: 18800-51-6 [m.chemicalbook.com]

- 6. fishersci.no [fishersci.no]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. echemi.com [echemi.com]

- 9. 2,4-Dimethylbenzenethiol | C8H10S | CID 83617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. angenechemical.com [angenechemical.com]

The Subtle Dance of Methyl Groups: An In-depth Technical Guide to the Reactivity of the Thiol Group in Dimethylbenzenethiols

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond Benzenethiol - A World of Tunable Reactivity

In the intricate landscape of modern drug discovery and organic synthesis, the thiol group stands as a uniquely versatile functional group. Its nucleophilicity, acidity, and redox activity make it a key player in a vast array of chemical transformations. While benzenethiol itself provides a foundational understanding, the introduction of substituents onto the aromatic ring unlocks a world of tunable reactivity. This guide delves into the fascinating and often subtle effects of methyl group substitution on the reactivity of the thiol moiety in the six isomers of dimethylbenzenethiol (also known as xylenethiols).

For the medicinal chemist, understanding these nuances is paramount. The reactivity of a thiol can dictate the success of a conjugation reaction, the stability of a final compound, or its metabolic fate. For the process chemist, these differences can be exploited to optimize reaction conditions and improve yields. This guide will provide a comprehensive exploration of the structural and electronic factors governing the reactivity of dimethylbenzenethiols, offering both theoretical insights and practical, field-proven methodologies for their characterization and application.

The Acidic Nature of Dimethylbenzenethiols: The Gateway to Reactivity

The reactivity of a thiol is intrinsically linked to its acidity, as the deprotonated thiolate anion (ArS⁻) is a significantly more potent nucleophile than the neutral thiol (ArSH). The acid dissociation constant (pKa) is therefore a critical parameter for predicting and controlling the reactivity of dimethylbenzenethiols.

Electronic and Steric Influence of Methyl Groups on pKa

The position of the two methyl groups on the benzene ring exerts a combination of electronic and steric effects that modulate the acidity of the thiol proton.

-

Electronic Effects: Methyl groups are weakly electron-donating through an inductive effect (+I). This effect increases the electron density on the aromatic ring, which in turn destabilizes the thiolate anion, making the thiol less acidic (higher pKa). The magnitude of this effect is dependent on the position of the methyl groups relative to the thiol.

-

Steric Effects: Methyl groups in the ortho position (2- and 6- positions) can sterically hinder the solvation of the thiolate anion. This destabilization of the conjugate base leads to a decrease in acidity (higher pKa).

| Isomer | Predicted pKa | Key Influencing Factors |

| Benzenethiol (Reference) | ~6.6[1] | - |

| 2,3-Dimethylbenzenethiol | 6.92 ± 0.48[2] | Weak electron-donating effect from both methyl groups. Minor steric hindrance from the 2-methyl group. |

| 2,4-Dimethylbenzenethiol | 7.02 ± 0.48[3] | Electron-donating effects from both methyl groups. Minor steric hindrance from the 2-methyl group. |

| 2,5-Dimethylbenzenethiol | N/A | Electron-donating effects from both methyl groups. Minor steric hindrance from the 2-methyl group. |

| 2,6-Dimethylbenzenethiol | ~6.9[4] | Significant steric hindrance from two ortho-methyl groups, which is expected to increase the pKa. This predicted value may not fully capture the steric effect. |

| 3,4-Dimethylbenzenethiol | N/A | Electron-donating effects from both methyl groups. No direct steric hindrance. |

| 3,5-Dimethylbenzenethiol | N/A | Electron-donating effects from both methyl groups. No direct steric hindrance. |

Note: The predicted pKa values should be used as a guide. Experimental determination is crucial for precise applications.

Experimental Protocol: Spectrophotometric Determination of pKa

A robust method for the experimental determination of thiol pKa values utilizes UV-Vis spectrophotometry, monitoring the change in absorbance of the thiolate anion as a function of pH.

Principle: The thiolate anion (ArS⁻) has a distinct and stronger absorbance in the UV region compared to the protonated thiol (ArSH). By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be determined using the Henderson-Hasselbalch equation.

Step-by-Step Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 5 to 9).

-

Stock Solution of Dimethylbenzenethiol: Prepare a stock solution of the specific dimethylbenzenethiol isomer in a suitable organic solvent (e.g., ethanol or DMSO) to ensure solubility.

-

Spectrophotometric Measurement:

-

For each pH value, add a small, constant volume of the dimethylbenzenethiol stock solution to a cuvette containing the buffer solution.

-

Ensure the final concentration of the thiol is low enough to remain soluble and within the linear range of the spectrophotometer.

-

Record the UV spectrum and determine the absorbance at the wavelength of maximum absorbance (λmax) for the thiolate anion.

-

-

Data Analysis:

-

Plot the absorbance at λmax against the pH.

-

The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at half-maximal absorbance.

-

}

Workflow for pKa determination of dimethylbenzenethiols.

Nucleophilic Reactivity: The Heart of Thiol Chemistry

The utility of dimethylbenzenethiols in synthesis and drug development often hinges on their nucleophilic character. The thiolate anion is a soft nucleophile, readily participating in reactions such as nucleophilic aromatic substitution (SNA_r_) and Michael additions.

Predicting Nucleophilicity from pKa and Steric Hindrance

A lower pKa generally correlates with a higher concentration of the more nucleophilic thiolate anion at a given pH. However, the intrinsic nucleophilicity of the thiolate is also a key factor.

-

Electronic Effects: Electron-donating methyl groups increase the electron density on the sulfur atom, which should, in principle, increase its nucleophilicity. However, this effect is often counteracted by the increase in pKa, which reduces the concentration of the thiolate.

-

Steric Effects: Ortho-methyl groups can significantly hinder the approach of the nucleophilic sulfur atom to an electrophilic center. This steric hindrance can dramatically reduce the reaction rate, even if the electronic effects are favorable.

Predicted Order of Nucleophilic Reactivity (General Trend):

3,5- > 3,4- > 2,4- > 2,5- > 2,3- > 2,6-dimethylbenzenethiol

This predicted order is based on a balance of electronic and steric effects. The 3,5- and 3,4-isomers are expected to be the most reactive due to the absence of steric hindrance and the electron-donating nature of the methyl groups. The 2,6-isomer is predicted to be the least reactive due to severe steric hindrance from the two ortho-methyl groups.

Experimental Protocol: Comparative Kinetic Analysis via Competition Experiments

To experimentally determine the relative nucleophilicity of the dimethylbenzenethiol isomers, a competition experiment can be employed. This method allows for a direct comparison of reaction rates under identical conditions.

Principle: Two different dimethylbenzenethiol isomers are allowed to compete for a limited amount of a common electrophile. The ratio of the products formed is directly proportional to the ratio of their reaction rate constants.

Step-by-Step Methodology:

-

Selection of Electrophile and Analytical Method: Choose a suitable electrophile that undergoes a clean reaction with thiols, such as an activated aryl halide (e.g., 2,4-dinitrochlorobenzene for an SNA_r_ reaction) or a maleimide derivative for a Michael addition. The products should be readily separable and quantifiable by HPLC or GC.

-

Reaction Setup:

-

In a reaction vessel, combine equimolar amounts of two different dimethylbenzenethiol isomers.

-

Add a sub-stoichiometric amount of the electrophile (e.g., 0.5 equivalents relative to the total amount of thiols).

-

The reaction should be carried out in a suitable solvent and at a controlled temperature.

-

-

Reaction Monitoring and Quenching: Monitor the reaction progress by TLC or HPLC. Once the limiting electrophile is consumed, quench the reaction.

-

Product Analysis:

-

Analyze the final reaction mixture by a calibrated HPLC or GC method to determine the ratio of the two products.

-

The ratio of the product concentrations directly reflects the relative reactivity of the two thiols.

-

}

Workflow for comparing nucleophilicity via competition.

Oxidation-Reduction Chemistry: A Double-Edged Sword

The thiol group is susceptible to oxidation, which can be both a useful synthetic tool and a potential liability in drug stability. Thiols can be oxidized to disulfides, sulfenic acids, sulfinic acids, and sulfonic acids. The ease of oxidation is related to the redox potential of the thiol/disulfide couple.

Influence of Methyl Groups on Redox Potential

The redox potential of a substituted benzenethiol is influenced by the electronic properties of the substituents.

-

Electronic Effects: Electron-donating methyl groups increase the electron density on the sulfur atom, making it more susceptible to oxidation. This generally leads to a lower oxidation potential (i.e., the thiol is more easily oxidized).

Experimental Protocol: Determination of Oxidation Potential by Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique that can be used to determine the oxidation potential of a thiol.